tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and an azetidine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative. One common method includes the use of tert-butyl carbamate and 3-ethoxyazetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or carbamates.
Scientific Research Applications
Tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The azetidine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate
- Tert-butyl carbamate
- Tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate
Uniqueness
Tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(3-ethoxyazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-5-15-11(6-12-7-11)8-13-9(14)16-10(2,3)4/h12H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
VCCNMDWGPKWTJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CNC1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.